Benzyltriethoxysilane

Overview

Description

Synthesis Analysis

The synthesis of benzyltriethoxysilane and its derivatives often involves the Grignard reaction, where 3-chloropropyltriethoxysilane reacts with magnesium in the presence of benzyl chloride, leading to compounds like 3-chloropropylalkyldiethoxysilanes, which can further undergo amination to produce various silane derivatives (Lin et al., 2000).

Molecular Structure Analysis

This compound derivatives demonstrate unique molecular structures that are pivotal in determining their reactivity and applications. For instance, oligosilsesquioxanes synthesized from phenyltrimethoxysilane exhibit a variety of structures with different silicon atom loops, indicating the versatility in the molecular architecture of silane-derived compounds (Pakjamsai & Kawakami, 2004).

Chemical Reactions and Properties

This compound participates in various chemical reactions, contributing to the synthesis of complex molecules. It is used in the phosphine-catalyzed synthesis of benzylic ethers, demonstrating its utility in forming carbon-oxygen bonds and facilitating the oxidation of benzylic C-H bonds with good enantioselectivity (Ziegler & Fu, 2016). Furthermore, the specific species of this compound derivatives with a high-coordination silicon atom have been identified, highlighting the complex nature of its chemical behavior (Hiratsuka et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal stability and degradation behavior, are crucial for their application in materials science. For instance, vinylphenylpolysilsesquioxane, synthesized from phenyltrimethoxysilane and dimethylvinylethyoxysilane, exhibits significant thermal stability, with its degradation process providing insights into the thermal behavior of silsesquioxane-based polymers (Liu, Sun, & Ma, 2018).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives are characterized by their reactivity in various synthesis reactions. These compounds play a vital role in the development of novel materials with enhanced performance, as demonstrated by their application in the synthesis of benzoxazine monomers and polymers, offering improved thermal stability and potential for flame-retardant applications (Zhang et al., 2017).

Scientific Research Applications

Photochemical Studies and Radical Generation

Benzyltriethoxysilane has been studied for its unique photochemical properties, particularly its ability to generate specific species with high-coordination silicon atoms. Research by Hiratsuka et al. (2013) investigated nanosecond laser flash photolyses of this compound in different solvents. This study revealed transient absorption spectra characteristic of benzyl radicals, highlighting the compound's potential in photochemical applications and radical generation (Hiratsuka et al., 2013).

Flame Retardancy in Polybenzoxazines

In the field of materials science, this compound-related compounds have been utilized in developing greener flame retardants. Machado et al. (2021) conducted a comprehensive literature review on benzoxazine resins, including those related to this compound, for creating environmentally-friendly flame retardants. This research underscores the role of this compound derivatives in advancing green chemistry applications, particularly in enhancing the flame retardancy of materials (Machado et al., 2021).

UV-Protection in Fabrics

The compound has also been investigated for its utility in fabric treatment for UV protection. A study by Tragoonwichian et al. (2009) explored the grafting polymerization of certain methacrylate monomers on vinyltriethoxysilane-treated cotton, which is closely related to this compound. This treatment significantly enhanced the UV-protection properties of the cotton fabric, suggesting potential applications of this compound derivatives in textile industry (Tragoonwichian et al., 2009).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Benzyltriethoxysilane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to hydrolyze in the presence of water, producing ethanol and silanol groups. These silanol groups can further condense to form siloxane bonds, which are crucial in the formation of silicon-based polymers. This compound interacts with enzymes such as hydrolases, which catalyze the hydrolysis reaction, and proteins that facilitate the condensation process. The nature of these interactions is primarily based on the chemical reactivity of the ethoxy groups and the formation of hydrogen bonds with biomolecules .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by interacting with cell surface receptors and intracellular signaling molecules. This compound can modulate gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites. These effects can lead to changes in cell function, including cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in changes in gene expression by influencing the activity of transcription factors and other regulatory proteins. Additionally, this compound can induce post-translational modifications of proteins, such as phosphorylation and acetylation, which further modulate their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to cellular toxicity, including oxidative stress, DNA damage, and apoptosis. Additionally, threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its hydrolysis and subsequent condensation reactions. The compound interacts with enzymes such as hydrolases, which catalyze the hydrolysis of the ethoxy groups, and other enzymes involved in the formation of siloxane bonds. These metabolic pathways are crucial for the incorporation of this compound into silicon-based polymers and other biochemical structures. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can be influenced by its chemical properties, such as its hydrophobicity and ability to form hydrogen bonds. These interactions can affect the compound’s bioavailability and its overall biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus, through targeting signals and post-translational modifications. This subcellular localization is crucial for the compound’s role in various biochemical processes, including protein synthesis, energy production, and gene regulation .

properties

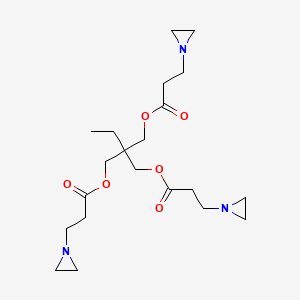

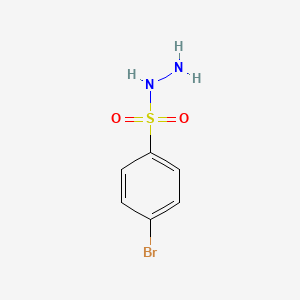

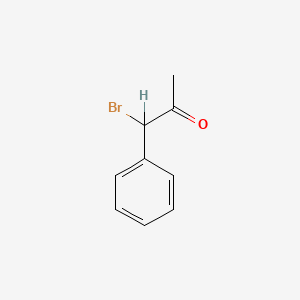

IUPAC Name |

benzyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLASELWOOUNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC1=CC=CC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062512 | |

| Record name | Benzyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2549-99-7 | |

| Record name | Benzyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((triethoxysilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(triethoxysilyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Benzyltriethoxysilane contribute to the creation of functionalized Periodic Mesoporous Organosilicas (PMOs)?

A1: this compound acts as a co-condensation agent alongside bis(triethoxysilyl)ethane (BTSE) in the synthesis of PMOs. This co-condensation allows for the direct incorporation of functional groups into the PMO structure. After the surfactant removal, the resulting PMOs possess pendent benzyl groups, introducing specific functionalities to the material. []

Q2: Can you elaborate on the transient species observed during the photolysis of this compound and its significance?

A2: Nanosecond laser flash photolysis studies of this compound reveal a transient absorption band around 330 nm in cyclohexane. This band, exhibiting first-order decay kinetics, is attributed to a specific species of this compound with a high-coordination silicon atom. This suggests a potential reactive intermediate formed during photolysis. Computational methods like TD-DFT and SAC-CI have been employed to elucidate the molecular structure of this transient species. []

Q3: How does the hydrophobicity of ORMOSIL films impact the protection of porous silicon (pSi)?

A3: Research indicates that ORMOSIL films created with more hydrophobic precursors, like n-octyltriethoxysilane and n-hexyltriethoxysilane, offer superior protection to pSi surfaces, especially under harsh conditions (e.g., exposure to NaOH). These hydrophobic films hinder the penetration of NaOH, thus preserving the pSi structure and its photoluminescence properties. Conversely, hydrophilic ORMOSIL films provide less effective protection. []

Q4: What analytical techniques are employed to characterize this compound-modified materials?

A5: Characterization of this compound-modified materials typically involves techniques like nitrogen gas adsorption, powder X-ray diffraction (XRD), diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), elemental analysis (EA), and high-resolution thermogravimetric analysis (TGA). These methods provide insights into the material's porous structure, crystallinity, functional group incorporation, elemental composition, and thermal stability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)